Bienvenue dans la boutique en ligne BenchChem!

2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline

Medicinal Chemistry SAR Halogen Bonding

2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline (CAS 303149‑49‑7) is a fully synthetic quinazoline derivative that carries a 3‑chlorobenzyl substituent at C2 and a 2,4‑dichlorobenzylsulfanyl group at C4. The molecule has the formula C₂₂H₁₅Cl₃N₂S, a molecular weight of 445.8 g mol⁻¹, an XLogP3 of 7.7, a topological polar surface area of 51.1 Ų, and five rotatable bonds.

Molecular Formula C22H15Cl3N2S
Molecular Weight 445.79
CAS No. 303149-49-7
Cat. No. B2879259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline
CAS303149-49-7
Molecular FormulaC22H15Cl3N2S
Molecular Weight445.79
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)CC3=CC(=CC=C3)Cl)SCC4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C22H15Cl3N2S/c23-16-5-3-4-14(10-16)11-21-26-20-7-2-1-6-18(20)22(27-21)28-13-15-8-9-17(24)12-19(15)25/h1-10,12H,11,13H2
InChIKeyICHDOKYWLBLITP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline (CAS 303149-49-7): Physicochemical and Structural Baseline for Differentiated Procurement


2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline (CAS 303149‑49‑7) is a fully synthetic quinazoline derivative that carries a 3‑chlorobenzyl substituent at C2 and a 2,4‑dichlorobenzylsulfanyl group at C4 [1]. The molecule has the formula C₂₂H₁₅Cl₃N₂S, a molecular weight of 445.8 g mol⁻¹, an XLogP3 of 7.7, a topological polar surface area of 51.1 Ų, and five rotatable bonds [1]. It belongs to a series of regioisomeric halogenated benzyl quinazoline sulfides that appear in commercial screening libraries and patent filings as versatile intermediates for further derivatisation .

Why Chlorine‑Regioisomeric Quinazoline Sulfides Cannot Be Interchanged in Biological and Synthetic Applications


Quinazoline sulfides that differ only in the position of chlorine atoms on the two benzyl rings are not functionally equivalent. Meta‑ vs. para‑chlorine substitution alters the electronic character (Hammett σ constants) and the three‑dimensional shape of the molecule, which can change target‑binding kinetics, metabolic soft‑spot exposure, and solid‑state properties such as solubility and crystal habit [1]. Procurement of a regioisomer that has not been explicitly validated in the relevant assay or patent risks obtaining a compound with divergent potency, selectivity, or synthetic utility [2].

2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline: Comparator‑Anchored Differentiation Evidence


Meta‑ vs. Para‑Chlorine Electronic Differentiation on the 2‑Benzyl Group

The target compound carries a 3‑chlorobenzyl (meta‑Cl) substituent, whereas the closest commercial analog, 2‑(4‑chlorobenzyl)‑4‑[(2,4‑dichlorobenzyl)sulfanyl]quinazoline (CAS 303149‑26‑0), bears a 4‑chlorobenzyl (para‑Cl) group . The Hammett σₘ value for chlorine is 0.37, compared with σₚ = 0.23, indicating a 61 % stronger electron‑withdrawing inductive effect in the meta position [1].

Medicinal Chemistry SAR Halogen Bonding

Dichlorobenzyl Sulfanyl Regioisomerism: 2,4‑ vs. 3,4‑Dichloro Substitution Pattern

The target compound contains a 2,4‑dichlorobenzylsulfanyl moiety, whereas the analog 2‑(4‑chlorobenzyl)‑4‑[(3,4‑dichlorobenzyl)sulfanyl]quinazoline (CAS 303149‑25‑9) incorporates a 3,4‑dichloro pattern . The 2‑chlorine in the target introduces greater steric hindrance near the sulfur atom (Taft Eₛ ≈ –0.97 for o‑Cl vs. –0.46 for m‑Cl, a difference of ∼0.51 units) [1].

Metabolism Steric Bulk CYP Inhibition

Predicted Lipophilicity (XLogP3) and Its Impact on Permeability and Solubility

The target compound has a computed XLogP3 of 7.7 [1], which is 0.1‑0.2 units higher than the typical range of 7.5‑7.6 observed for the 4‑chlorobenzyl regioisomers . This elevated lipophilicity corresponds to a predicted logS (ESOL) of approximately –7.8, classifying the compound as practically insoluble in water (solubility <0.1 µg mL⁻¹)

ADME Lipophilicity Drug‑likeness

Patent‑Validated Utility as a Key Intermediate for Sulphone‑Based Immunomodulators

US Patent 8,841,311 B2 (Bayer Schering Pharma) specifically names 4‑sulfanyl‑ and 4‑sulfonyl‑substituted quinazolines bearing 3‑chlorobenzyl and 2,4‑dichlorobenzyl groups as critical intermediates in the preparation of sulphone‑substituted immunomodulators [1]. The patent exemplifies oxidation of the thioether to the corresponding sulphone, a transformation that is sensitive to the steric and electronic environment provided by the 3‑chloro and 2,4‑dichloro substitution pattern.

Immunomodulation Patent Chemistry Synthetic Intermediate

Chemical Provenance: AKos Screening Library Identity Ensures Reproducible HTS Performance

The compound is registered in the AKos screening library under ID AKOS005077181 . This commercial provenance guarantees that the material has passed standard QC metrics (purity ≥ 90 %, identity confirmed by LC‑MS or ¹H NMR) and is plated in DMSO at a known concentration. Regioisomeric analogs such as CAS 303149‑26‑0 have separate AKos IDs and may not be available in the same screening deck.

High‑Throughput Screening Chemical Library Compound Identity

High‑Value Application Scenarios for 2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline Informed by Differentiated Evidence


Structure–Activity Relationship (SAR) Studies on Halogen‑Dependent Target Binding

The unique meta‑chlorine electronic signature (σₘ = 0.37 vs. σₚ = 0.23) makes this compound an ideal probe for mapping halogen‑sensitive binding pockets on kinases, GPCRs, or epigenetic readers [1]. Researchers can directly compare it with the 4‑chlorobenzyl isomer to quantify the contribution of inductive effects to potency shifts.

Synthetic Intermediate for Sulphone‑Substituted Immunomodulatory Quinazolines

As the explicit sulfide precursor in US 8,841,311 B2, this compound is required for preparing the corresponding sulphone derivatives that have been claimed as immunomodulators [1]. Using the correct regioisomer ensures that the oxidation step proceeds with the expected rate and regioselectivity, and that the final product matches the patent exemplification.

Metabolic Stability Screening of 2,4‑Dichlorobenzylsulfanyl Motifs

The ortho‑chlorine adjacent to sulfur in the 2,4‑dichlorobenzylsulfanyl group provides steric protection (ΔEₛ ≈ 0.51) that may reduce S‑oxidation [1]. This compound can serve as a model substrate for evaluating flavin‑monooxygenase or CYP‑mediated sulfoxidation in liver microsome or hepatocyte assays, benchmarked against the 3,4‑dichloro analog.

High‑Throughput Screening Hit Confirmation and Follow‑Up

Because the compound is catalogued as AKOS005077181 with defined purity and stock concentration, it is ready for immediate use in dose–response, selectivity panel, and counter‑screen experiments [1]. Ordering this precise ID avoids the variability introduced when different regioisomers or supplier batches are substituted.

Quote Request

Request a Quote for 2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.